molecular formula C22H29N3O3S B499027 4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide CAS No. 780821-34-3

4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide

Cat. No.: B499027
CAS No.: 780821-34-3
M. Wt: 415.6g/mol
InChI Key: PUWGUKDSWKCTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a dimethoxybenzyl group, a hydroxyethyl group, and a phenylcarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through an alkylation reaction using ethylene oxide or a similar reagent.

    Formation of the Phenylcarbothioamide Group: The phenylcarbothioamide group can be introduced by reacting the intermediate compound with phenyl isothiocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The dimethoxybenzyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The carbothioamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding amine and thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

    Hydrolysis: Hydrolysis can be performed using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of substituted benzyl derivatives.

    Hydrolysis: Formation of the corresponding amine and thiol.

Scientific Research Applications

4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide: shares similarities with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxyethyl)-N-phenylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-27-20-9-8-17(14-21(20)28-2)15-24-11-12-25(16-19(24)10-13-26)22(29)23-18-6-4-3-5-7-18/h3-9,14,19,26H,10-13,15-16H2,1-2H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWGUKDSWKCTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2CCO)C(=S)NC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.